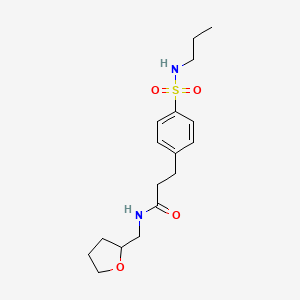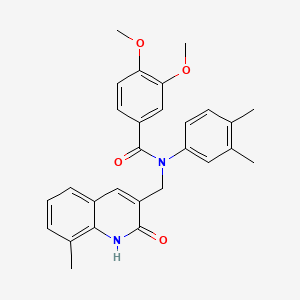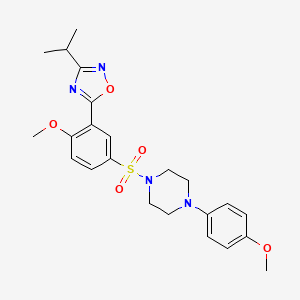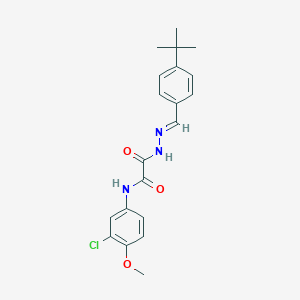
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide, also known as BML-190, is a synthetic compound with potential anti-inflammatory properties. It belongs to the class of benzamides and has been extensively studied for its potential use in treating various inflammatory conditions.
Mechanism of Action
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide exerts its anti-inflammatory effects by inhibiting the activity of the EP2 receptor. This receptor is involved in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. By inhibiting the activity of this receptor, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide reduces the production of these inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce inflammation in models of arthritis, colitis, and asthma. Additionally, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have analgesic effects in models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in lab experiments is its potent anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide. One area of research could be the development of more potent and selective EP2 receptor inhibitors. Another area of research could be the investigation of the potential use of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential toxicity of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide and to determine the optimal dosage for use in lab experiments.
Synthesis Methods
The synthesis of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with ethylenediamine to yield the final product. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been extensively studied for its potential anti-inflammatory properties. It has been shown to inhibit the activity of the prostaglandin E2 receptor EP2, which is involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation.
properties
IUPAC Name |
N'-[(E)-(4-tert-butylphenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2,3)14-7-5-13(6-8-14)12-22-24-19(26)18(25)23-15-9-10-17(27-4)16(21)11-15/h5-12H,1-4H3,(H,23,25)(H,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRAYOMTCDSOSW-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

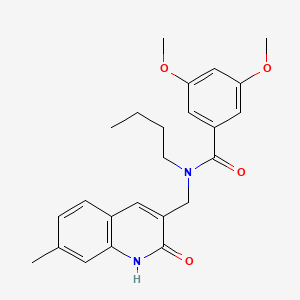
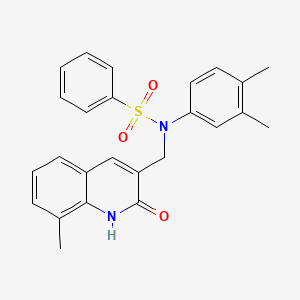
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)
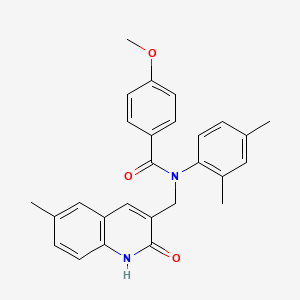
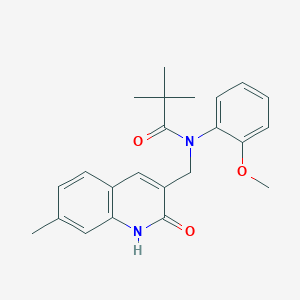

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
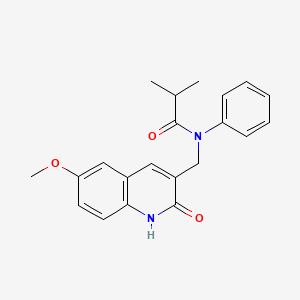


![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
